molecular formula C12H11NO2 B8386535 (S)-2-(quinolin-6-yl)propanoic acid

(S)-2-(quinolin-6-yl)propanoic acid

Cat. No. B8386535
M. Wt: 201.22 g/mol
InChI Key: PZEAPGRLLGDEEL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(quinolin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(quinolin-6-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(quinolin-6-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-2-(quinolin-6-yl)propanoic acid

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(2S)-2-quinolin-6-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15)/t8-/m0/s1

InChI Key

PZEAPGRLLGDEEL-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)N=CC=C2)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 15 ml round-bottomed flask was added methyl 2-(quinolin-6-yl)propanoate (1.0 g, 4.7 mmol), methanol (5.0 ml, 12 mmol) and aq. sodium hydroxide (5 M, 2.3 ml, 12 mmol). The mixture was stirred at 25° C. for 24 h. The mixture was neutralized with aq. HCl (5 M, 2.3 mL, 12 mmol). After sitting overnight a white precipitate had formed. The mixture was filtered and the filtercake was washed with water and then dried in vacuo to afford the title compound as a white solid (0.72 g, 77%). MS (ESI, pos. ion) m/z: 202 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

2-Quinolin-6-yl-propionic acid methyl ester containing 10% 2-methyl-2-quinolin-6-yl-propionic acid methyl ester (7.7 g, 35.8 mmol) and 2 N aq. NaOH (27 ml) was heated to reflux for 4 hours until the reaction mixture became clear. After cooling to room temperature the mixture was extracted with dichloromethane and the aqueous layer was acidified with concentrated hydrochloric acid to pH 4-5. Ethyl acetate (30 ml) was added and stirred for 10 min, the resulting solid was filtered off to obtain product, which was re-crystallized twice from methanol to return the title compound (5.3 g, 73.7%): 1H NMR 300 MHz (DMSO-d6) δ12.43 (s, 1H), 8.86 (d, 1H), 8.33 (d, 1H), 7.99-7.86 (m, 2H), 7.72-7.49 (m, 2H), 3.92 (q, 1H), 1.48 (d, 3H). ES− MS m/z: 200 [M−H+]−, 400 (dimer).
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of 2-(4-Amino-phenyl)-propionic acid (1.70 g), FeSO4 7H2O (0.30 g), glycerol (4.04 g) and sulfuric acid (2 mL) was refluxed with stirring for 5 h. After cooled to room temperature, the reaction mixture was concentrated under reduced vacuum. The aqueous solution was treated with 12N—NaOH solution. The precipitated solid was filtered and the filtrate was acidified with AcOH. The resulting mixture was extracted and the combined organic layer was dried over magnesium sulfate, filtered, concentrated in vacuo. The resulting residue was chromatographed on silica gel (CH2Cl2:MeOH=15:1 to 10:1) to afford the product as a brown solid. (0.83 g, 40.0%)
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.